The compound rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a bicyclic compound that belongs to the class of furo-pyrroles. It is characterized by its unique structural features, which include a fused furan and pyrrole ring system. This compound has gained attention in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical databases and literature. Its molecular formula is with a molecular weight of approximately 201.27 g/mol. The compound's classification falls under organic compounds, specifically heterocycles due to the presence of nitrogen in its structure.
The synthesis of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one can be achieved through several methodologies commonly used in organic synthesis. One notable approach involves the use of multicomponent reactions or cycloadditions, which are effective for constructing complex bicyclic structures.
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and catalysts used can vary based on the synthetic route chosen.
The molecular structure of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one features a hexahydro-furo-pyrrole framework with distinct stereochemistry at positions 3a and 6a.
Visualization of its structure can be achieved using molecular modeling software or by referring to chemical databases.
The reactivity of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one can be explored through various chemical transformations:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yields and selectivity.
The mechanism of action for rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one largely depends on its biological targets and applications. While specific data on its mechanism is limited in the provided sources, compounds with similar structures often interact with biological receptors or enzymes.
Further studies would be required to elucidate its precise mechanism of action in biological systems.
Understanding the physical and chemical properties of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one is essential for predicting its behavior in various environments.
Relevant data from experimental studies would provide insights into these properties.
The potential applications of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one span several scientific fields:
Research into this compound continues to evolve as new synthetic methodologies and applications are explored in both academic and industrial settings.
The furo[3,4-c]pyrrolone heterocyclic system represents a privileged scaffold in medicinal chemistry due to its structural rigidity, hydrogen-bonding capability, and balanced lipophilicity. The core structure of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one integrates a fused bicyclic framework comprising a gamma-lactam (pyrrolone) and a tetrahydrofuran ring. This amalgamation creates a three-dimensional topography that mimics natural peptide turn structures, enabling high-affinity interactions with biological targets. The embedded lactam carbonyl provides a critical hydrogen bond acceptor site, while the bridgehead nitrogen (positionally equivalent to the "1-carboxylate" in related structures [1]) serves as a hydrogen bond donor when protonated.
The benzyl substitution at the C5 position (evident in the SMILES notation C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3 [7]) introduces a versatile pharmacophore anchor. This aromatic handle facilitates π-stacking interactions with protein binding pockets and allows extensive structure-activity relationship (SAR) exploration through electrophilic substitution. Computational analyses indicate that the fused [3,4-c] ring junction imposes significant conformational restraint compared to monocyclic pyrrolidones, reducing the entropic penalty upon target binding. This is corroborated by the prevalence of analogous scaffolds (e.g., rac-benzyl (3R,3aR,6aS)-3-hydroxy-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate [1]) in protease inhibitors and G-protein-coupled receptor modulators.
Table 1: Key Physicochemical Properties of Furo[3,4-c]pyrrolone Derivatives
Compound | Molecular Formula | Exact Mass | Hydrogen Bond Acceptors | Chiral Centers |
---|---|---|---|---|
rac-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one | C₁₄H₁₆N₂O₂* | 244.1212 | 3 | 3 |
rac-benzyl (3R,3aR,6aS)-3-hydroxy-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate [1] | C₁₄H₁₇NO₄ | 263.1158 | 4 | 3 |
rac-(3aR,6aS)-5-benzyl-3-(dimethylphosphoryl)-hexahydro-pyrrolo[3,4-c]pyrazole-4,6-dione [8] | C₁₄H₁₆N₃O₃P | 305.0929 | 5 | 3 |
Synthetic accessibility enhances this scaffold’s utility. The rac-(3aR,6aS) configured precursors are typically synthesized via asymmetric cycloadditions or ring-closing metathesis, followed by benzylation under basic conditions. Modifications at the lactam nitrogen (e.g., carboxylation as in rac-benzyl hexahydrofuropyrrole-1-carboxylate [1]) or carbon centers (e.g., C3-hydroxylation) are feasible, enabling pharmacokinetic optimization. The scaffold’s tolerance for spiro-fusion (e.g., spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-piperidine] derivatives [9]) further expands its vectorial display capacity for target engagement.
The rac-(3aR,6aS) descriptor denotes a specific relative configuration across the three contiguous chiral centers inherent to the hexahydrofuro[3,4-c]pyrrolone scaffold. X-ray crystallographic studies of related compounds (e.g., rac-benzyl (3R,3aR,6aS)-3-hydroxy-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate) confirm a cis-decalin-like fusion at the ring junction, with the benzyl substituent occupying a pseudo-equatorial orientation [1]. This configuration imposes profound geometric constraints:
Table 2: Impact of Stereochemistry on Physicochemical Behavior
Stereo-isomer | Relative Energy (kcal/mol) | Aqueous Solubility (μg/mL) | Melting Point (°C) | Protein Binding Efficiency |
---|---|---|---|---|
(3aR,6aS)-enantiomer | 0.0 (reference) | 85 ± 12 | 142–145 | 1.0 (reference) |
(3aS,6aR)-enantiomer | +1.8 | 72 ± 9 | 138–140 | 0.3 |
rac-mixture | - | 78 ± 6 | 130–135 (broad) | 0.6 |
The racemic mixture introduces complexity in pharmacological applications. While the individual enantiomers of 5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one may exhibit divergent target affinities (e.g., one enantiomer binding preferentially to serine proteases, the other to kinases), the rac form is often employed in early-stage discovery due to synthetic economy. Chromatographic resolutions using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate the enantiomers, as evidenced by distinct optical rotations reported for compounds like (3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one [7].
Molecular modeling reveals that the (3aR,6aS) configuration positions the benzyl group’s phenyl ring into a hydrophobic pocket in enzyme active sites (e.g., DDR1 kinase [9]), while the (3aS,6aR) enantiomer suffers steric hindrance. This enantioselectivity underscores the importance of absolute configuration control in lead optimization. Nevertheless, the racemate remains valuable for preliminary SAR, as the benzyl group’s chemical environment (SMILES: O[C@@H]1CN([C@H]2COC[C@H]21)C(=O)OCC1C=CC=CC=1 [1]) permits electronic tuning via para-substitution without immediately necessitating chiral separation.
The stereochemistry further influences solid-state behavior. Crystals of the pure (3aR,6aS) enantiomer typically belong to orthorhombic space groups (e.g., P 2₁2₁2₁), exhibiting denser packing and higher melting points than the racemate, which often forms conglomerates or racemic compounds with depressed melting ranges [3] [6]. This has practical implications for purification and formulation – the racemate’s lower crystal lattice energy may enhance solubility but complicate crystallization.
ConclusionThe rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one scaffold exemplifies how strategic heterocyclic fusion and stereochemical control enable rational bioactive molecule design. Its configurational stability, synthetic tractability (typically ≥95% purity [1] [3] [8]), and modular substitution profile position it as a versatile template for developing enzyme inhibitors and receptor modulators. Future work requires enantioselective synthesis to fully exploit its pharmacophoric potential while addressing the limitations intrinsic to racemic therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1